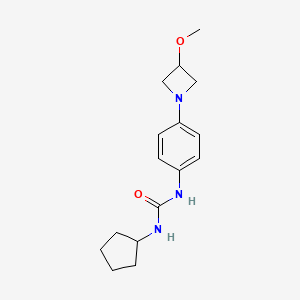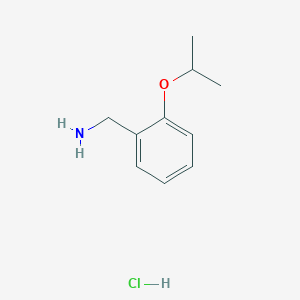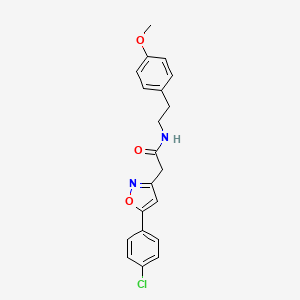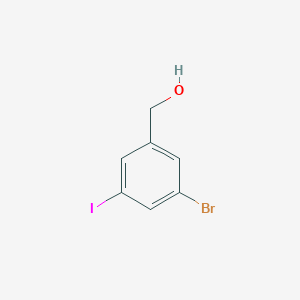
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyridazine derivative. Pyridazine is a basic aromatic ring, one of three isomeric compounds with the formula C4H4N2. Pyridazines are often used as building blocks in the synthesis of various pharmaceuticals .
Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility can often be predicted based on the structure of the compound. For example, the presence of the ethyl group and the sulfanyl group might increase the compound’s solubility in organic solvents .Applications De Recherche Scientifique
Synthesis and Herbicidal Activities
Research has demonstrated the synthesis of novel compounds starting from similar chemical structures, exploring their potential in agricultural applications. For instance, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and evaluated for their herbicidal activities against dicotyledonous plants, showing comparable or higher effectiveness than commercial herbicides in some cases (Han Xu et al., 2008).
Antimicrobial and Antibacterial Properties
The synthesis of derivatives and their antimicrobial evaluation represent a significant area of research. Compounds with structures similar to Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate have been synthesized and tested for antimicrobial properties. This research contributes to the development of new antibacterial agents suitable for medical applications, highlighting the potential of these compounds in addressing microbial resistance (M. E. Azab et al., 2013).
Novel Fluorescent Molecules
The synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives from related compounds has led to the discovery of novel fluorescent molecules. These findings are significant for the development of new fluorophores with potential applications in biological imaging and molecular probes, offering insights into cellular processes and diagnostics (Yan‐Chao Wu et al., 2006).
Supramolecular Aggregation Studies
Research into polysubstituted pyridines, including ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, has provided valuable information on supramolecular aggregation through various intermolecular interactions. These studies are essential for understanding the crystal structures and designing new materials with specific properties, such as molecular recognition and self-assembly (J. Suresh et al., 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-propylsulfanylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-3-9-23-13-10-14(20)19(12-7-5-11(17)6-8-12)18-15(13)16(21)22-4-2/h5-8,10H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSVXFOVFYNJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2847179.png)


![N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2847184.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2847188.png)


![N-(3-fluoro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2847192.png)

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole](/img/structure/B2847198.png)